4-(3-Oxobutyl)phenyl formate
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Overview
Description
Preparation Methods
4-(3-Oxobutyl)phenyl formate can be synthesized through the Steglich esterification method. This involves the reaction of raspberry ketone with formic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the desired ester product.
Chemical Reactions Analysis
4-(3-Oxobutyl)phenyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-Oxobutyl)phenyl formate has several scientific research applications:
Medicine: While not directly used in medicine, the study of its analogs can contribute to the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(3-Oxobutyl)phenyl formate exerts its effects involves its interaction with olfactory receptors in fruit flies. The compound mimics natural attractants, leading to the aggregation of flies around the source. This behavior is exploited in traps and monitoring systems to control fruit fly populations .
Comparison with Similar Compounds
4-(3-Oxobutyl)phenyl formate is similar to other raspberry ketone derivatives, such as:
4-(3-Oxobutyl)phenyl acetate: Another ester derivative used as a fruit fly attractant.
Raspberry ketone trifluoroacetate: A fluorinated analog with improved attractant properties.
Compared to these compounds, this compound is noted for its higher efficacy in attracting melon flies, making it a valuable tool in pest control .
Properties
CAS No. |
84604-55-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] formate |
InChI |
InChI=1S/C11H12O3/c1-9(13)2-3-10-4-6-11(7-5-10)14-8-12/h4-8H,2-3H2,1H3 |
InChI Key |
ZZFMJIBHZZTLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC=O |
Origin of Product |
United States |
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